
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, an isoxazole ring, and a benzamide moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with 3,4-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide stands out due to its unique combination of a furan ring, an isoxazole ring, and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for therapeutic applications.
Synthesis
The compound is synthesized through multi-step organic reactions, typically involving the formation of the isoxazole ring and subsequent modifications to introduce the furan and methoxy groups. The synthetic pathway often includes the use of various reagents and solvents to achieve high yields and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of benzimidazole derivatives showed promising antitumor activity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell proliferation . Specifically, compounds with structural similarities demonstrated high activity in 2D assays compared to 3D assays, suggesting their potential as new antitumor agents.
Compound | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 | 2D |
Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |
Antimicrobial Activity
In addition to antitumor effects, similar compounds have shown antimicrobial properties. The presence of specific functional groups, such as nitro or chloro substitutions, can influence the binding affinity to DNA and enhance antimicrobial efficacy. Compounds that bind within the minor groove of DNA were particularly noted for their ability to inhibit bacterial growth .
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrase (hCA), which plays a crucial role in various physiological processes. Some derivatives of isoxazole were evaluated for their inhibitory potential against different isoforms of hCA. Although many exhibited weak inhibition, specific compounds showed modest activity that could be optimized for therapeutic use .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antitumor Study : A study involving the synthesis and evaluation of isoxazole derivatives demonstrated that certain compounds significantly inhibited cancer cell growth while maintaining lower toxicity towards normal cells .
- Antimicrobial Study : Research on structural analogs revealed that modifications in the chemical structure could enhance antimicrobial efficacy against various pathogens .
- Enzyme Inhibition : Evaluation of sulfonamide derivatives indicated that while many had limited effectiveness against hCA isoforms, some showed potential as lead compounds for further development .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-15(13)22-2)17(20)18-10-12-9-16(24-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOXKKSDKYOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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